molecular formula C12H14BClN2O3 B7954933 {4-[5-(1-Chloro-2-methylpropan-2-yl)-1,2,4-oxadiazol-3-yl]phenyl}boronic acid

{4-[5-(1-Chloro-2-methylpropan-2-yl)-1,2,4-oxadiazol-3-yl]phenyl}boronic acid

Cat. No.: B7954933
M. Wt: 280.52 g/mol
InChI Key: JWEXPBQWBZHGFJ-UHFFFAOYSA-N
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Description

{4-[5-(1-Chloro-2-methylpropan-2-yl)-1,2,4-oxadiazol-3-yl]phenyl}boronic acid is a boronic acid derivative featuring a phenyl ring substituted with an oxadiazole moiety and a boronic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[5-(1-Chloro-2-methylpropan-2-yl)-1,2,4-oxadiazol-3-yl]phenyl}boronic acid typically involves the following steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate precursors under dehydrating conditions. For instance, a reaction between a hydrazide and a nitrile oxide can yield the oxadiazole ring.

    Introduction of the Boronic Acid Group: The phenyl ring can be functionalized with a boronic acid group via a palladium-catalyzed borylation reaction, such as the Miyaura borylation, using bis(pinacolato)diboron as the boron source.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, catalyst loading), and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The boronic acid group can undergo oxidation to form the corresponding phenol.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.

    Substitution: The chlorine atom in the oxadiazole ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas with a suitable catalyst (e.g., palladium on carbon).

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base.

Major Products

    Oxidation: Phenol derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted oxadiazole derivatives.

Scientific Research Applications

Chemistry

    Cross-Coupling Reactions: The boronic acid group makes this compound a valuable reagent in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds.

Biology

    Bioconjugation: The boronic acid group can form reversible covalent bonds with diols, making it useful in the development of sensors and probes for biological molecules.

Medicine

    Drug Development: The oxadiazole moiety is known for its bioactivity, and derivatives of this compound could be explored for their potential as therapeutic agents.

Industry

    Materials Science: The unique structure of this compound can be utilized in the design of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of {4-[5-(1-Chloro-2-methylpropan-2-yl)-1,2,4-oxadiazol-3-yl]phenyl}boronic acid depends on its application. In cross-coupling reactions, the boronic acid group participates in the transmetalation step, where it transfers its organic group to a metal catalyst. In biological applications, the boronic acid group can interact with diols in biomolecules, forming reversible covalent bonds that are useful for sensing and targeting.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Lacks the oxadiazole moiety, making it less versatile in terms of bioactivity.

    4-Bromophenylboronic Acid: Contains a bromine atom instead of the oxadiazole ring, which affects its reactivity and applications.

    2-(4-Boronophenyl)-1,3,4-oxadiazole: Similar structure but with different substitution patterns, leading to different reactivity and applications.

Uniqueness

{4-[5-(1-Chloro-2-methylpropan-2-yl)-1,2,4-oxadiazol-3-yl]phenyl}boronic acid is unique due to the presence of both the boronic acid group and the oxadiazole ring. This combination allows it to participate in a wide range of chemical reactions and makes it suitable for diverse applications in chemistry, biology, and materials science.

Properties

IUPAC Name

[4-[5-(1-chloro-2-methylpropan-2-yl)-1,2,4-oxadiazol-3-yl]phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BClN2O3/c1-12(2,7-14)11-15-10(16-19-11)8-3-5-9(6-4-8)13(17)18/h3-6,17-18H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWEXPBQWBZHGFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C2=NOC(=N2)C(C)(C)CCl)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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